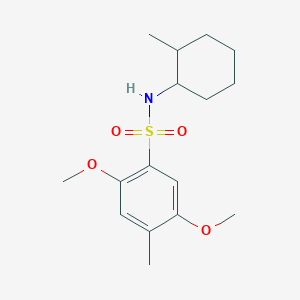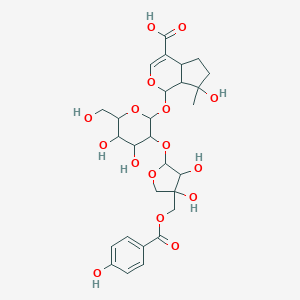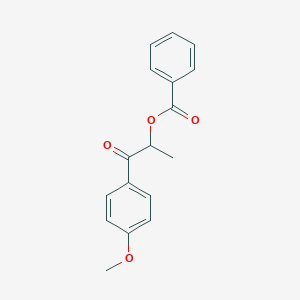
alpha-(Benzoyloxy)-4'-methoxypropiophenone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Alpha-(Benzoyloxy)-4'-methoxypropiophenone, also known as benzyl methyl ketone or BMK, is a chemical compound that is commonly used in the synthesis of various pharmaceuticals and illicit drugs. BMK is a white crystalline powder that is soluble in organic solvents such as acetone and ethanol.
Mécanisme D'action
The mechanism of action of BMK is not well understood. It is believed to act as a precursor for the synthesis of various compounds, including pharmaceuticals and illicit drugs. BMK may also have direct effects on the central nervous system, although further research is needed to understand these effects.
Biochemical and Physiological Effects
BMK has been shown to have a range of biochemical and physiological effects. It has been found to have anti-inflammatory and analgesic effects, as well as antioxidant properties. BMK may also have neuroprotective effects and has been shown to improve cognitive function in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
BMK is a useful compound for laboratory experiments due to its versatility in the synthesis of various compounds. It is also readily available and relatively inexpensive. However, BMK is a controlled substance in many countries, which may limit its availability for research purposes.
Orientations Futures
There are several future directions for research on BMK. One area of interest is the development of new pharmaceuticals using BMK as a precursor. Another area of interest is the study of the potential neuroprotective effects of BMK and its use in the treatment of neurodegenerative diseases. Further research is also needed to understand the mechanism of action of BMK and its effects on the central nervous system.
Méthodes De Synthèse
BMK can be synthesized through several methods, including the oxidation of alpha-(Benzoyloxy)-4'-methoxypropiophenone alcohol with potassium permanganate, the reaction of benzaldehyde with methyl ethyl ketone in the presence of a catalyst, and the reaction of benzaldehyde with methylamine in the presence of a reducing agent. The most common method for synthesizing BMK involves the reaction of benzaldehyde with nitroethane in the presence of a reducing agent such as aluminum amalgam.
Applications De Recherche Scientifique
BMK is widely used in scientific research as a precursor for the synthesis of various pharmaceuticals, including the anti-inflammatory drug ibuprofen and the anti-cancer drug tamoxifen. BMK is also used in the synthesis of illicit drugs such as methamphetamine and MDMA. Research has been conducted on the use of BMK in the development of new drugs for the treatment of cancer and other diseases.
Propriétés
Nom du produit |
alpha-(Benzoyloxy)-4'-methoxypropiophenone |
|---|---|
Formule moléculaire |
C17H16O4 |
Poids moléculaire |
284.31 g/mol |
Nom IUPAC |
[1-(4-methoxyphenyl)-1-oxopropan-2-yl] benzoate |
InChI |
InChI=1S/C17H16O4/c1-12(21-17(19)14-6-4-3-5-7-14)16(18)13-8-10-15(20-2)11-9-13/h3-12H,1-2H3 |
Clé InChI |
ZZLMODNXAWXTBC-UHFFFAOYSA-N |
SMILES |
CC(C(=O)C1=CC=C(C=C1)OC)OC(=O)C2=CC=CC=C2 |
SMILES canonique |
CC(C(=O)C1=CC=C(C=C1)OC)OC(=O)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



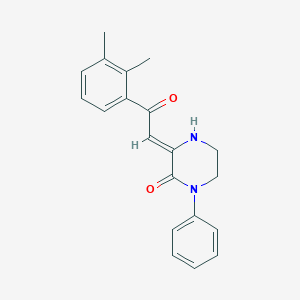
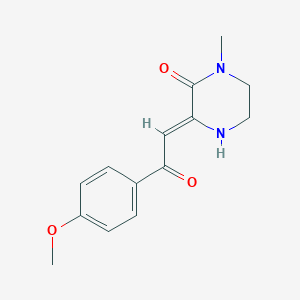
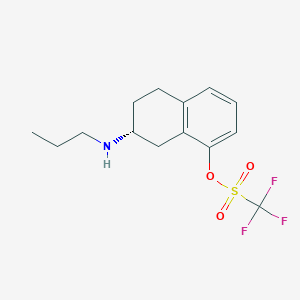
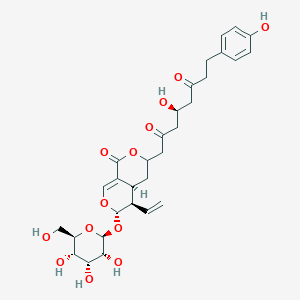
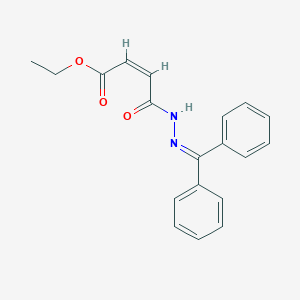
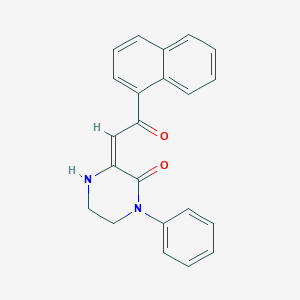
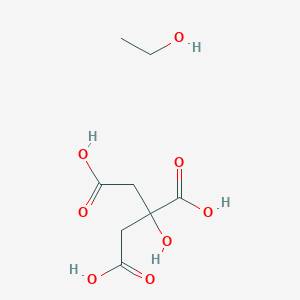
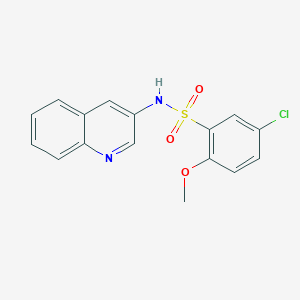
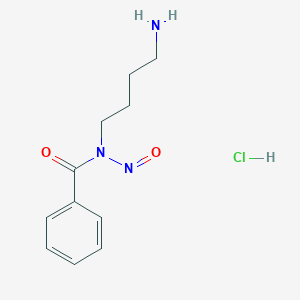
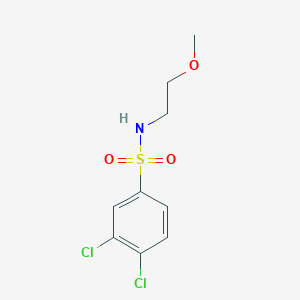
![(3Z)-3a,6,6,9a-tetramethyl-3-[(3E,5E)-6-(5-methyl-6-oxopyran-2-yl)hepta-3,5-dien-2-ylidene]-4,5,5a,8,9,9b-hexahydro-1H-cyclopenta[a]naphthalene-2,7-dione](/img/structure/B223142.png)
![1-[(4-Chloro-2,5-dimethylphenyl)sulfonyl]azepane](/img/structure/B223198.png)
